![molecular formula C15H21NO2 B2805896 N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]CYCLOBUTANECARBOXAMIDE CAS No. 1797556-16-1](/img/structure/B2805896.png)
N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]CYCLOBUTANECARBOXAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]CYCLOBUTANECARBOXAMIDE is an organic compound belonging to the class of carboxamides. Its structure consists of a cyclobutane ring fused with a carboxylic acid group, which is further connected to an amide group. The amide group is substituted with a 2-methoxy-2-(o-tolyl)ethyl chain. This compound is used in diverse scientific experiments, ranging from drug development to material synthesis.
Métodos De Preparación
The synthetic routes for N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]CYCLOBUTANECARBOXAMIDE typically involve the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through various methods, including [2+2] cycloaddition reactions.
Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting the cyclobutane derivative with an appropriate amine.
Substitution with the 2-methoxy-2-(o-tolyl)ethyl Chain: This step involves the substitution of the amide group with the 2-methoxy-2-(o-tolyl)ethyl chain through nucleophilic substitution reactions.
Análisis De Reacciones Químicas
N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]CYCLOBUTANECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amide group or the aromatic ring.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and varying temperatures and pressures depending on the specific reaction.
Aplicaciones Científicas De Investigación
N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]CYCLOBUTANECARBOXAMIDE is used in various scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and in the development of new materials.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, although no specific medical uses have been established.
Industry: It is used in the synthesis of advanced materials and as a precursor in the production of other chemical compounds.
Mecanismo De Acción
The mechanism of action of N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]CYCLOBUTANECARBOXAMIDE is not well understood due to limited research. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding.
Comparación Con Compuestos Similares
N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]CYCLOBUTANECARBOXAMIDE can be compared with other carboxamides, such as:
N-(2-methoxy-2-(o-tolyl)ethyl)cyclopropanecarboxamide: Similar structure but with a cyclopropane ring instead of a cyclobutane ring.
N-(2-methoxy-2-(o-tolyl)ethyl)cyclohexanecarboxamide: Contains a cyclohexane ring instead of a cyclobutane ring.
Propiedades
IUPAC Name |
N-[2-methoxy-2-(2-methylphenyl)ethyl]cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-11-6-3-4-9-13(11)14(18-2)10-16-15(17)12-7-5-8-12/h3-4,6,9,12,14H,5,7-8,10H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNIYJPIHYPVSTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CNC(=O)C2CCC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-Cyclobutyl-6-[(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methoxy]pyrimidine](/img/structure/B2805813.png)
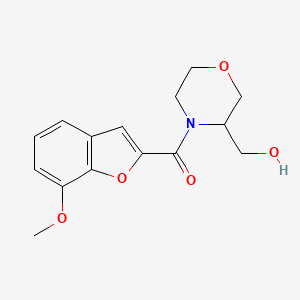
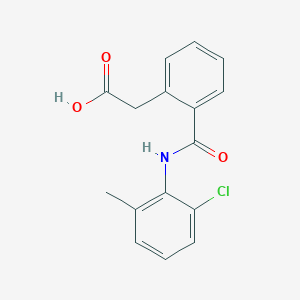
![(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone](/img/structure/B2805818.png)
![3-[(6-Cyclopropylpyridin-3-yl)methyl]-1-(diphenylmethyl)urea](/img/structure/B2805819.png)
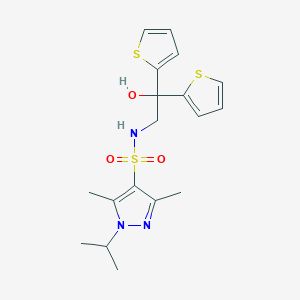
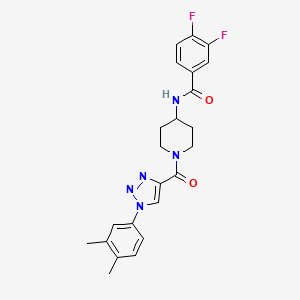
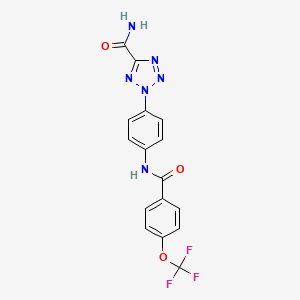
![3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-dien-11-yl}propan-1-one](/img/structure/B2805824.png)
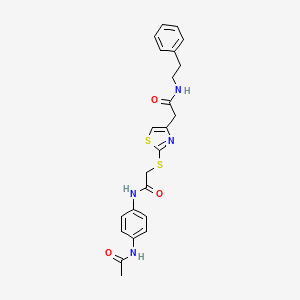
![1-Hydroxy-3,3-dimethyl-1,3-dihydrobenzo[c][1,2]oxaborole-5-carbaldehyde](/img/structure/B2805827.png)
![1-[(4-chlorophenyl)methyl]-6-ethoxy-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one](/img/structure/B2805829.png)
![(Z)-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(furan-2-yl)acrylamide](/img/structure/B2805835.png)
![[3-[1-[3-(Dimethylamino)propyl]-2-imidazolyl]-1-piperidinyl](6-indolyl)methanone](/img/structure/B2805836.png)
